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molecular formula C8H10BrNO B1338762 3-Bromo-6-methoxy-2-methylaniline CAS No. 786596-55-2

3-Bromo-6-methoxy-2-methylaniline

Cat. No. B1338762
M. Wt: 216.07 g/mol
InChI Key: WJJPTJUGEUOQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446118B2

Procedure details

To a stirring mixture of 1-bromo-4-methoxy-2-methyl-3-nitrobenzene (2.0 g, 8.13 mmol, see Tet. Lett., 2002, 43, 1063) in NH4OH (40 ml) was added a solution of (NH4)2Fe(SO4)2 (19.1 g, 48.8 mmol) in H2O (40 ml). The reaction mixture was stirred at reflux for 4 hours, cooled to room temperature, diluted with Et2O (120 ml), and filtered through celite. The filter cake was washed with Et2O. The aqueous layer was extracted with Et2O (50 ml). The combined organic layers were concentrated, and the residue was dissolved in Et2O and extracted with HCl (1M, 30 ml). The aqueous layer was basified until about pH 4 by addition of (NaOH 50%, 10 ml) and extracted with Et2O. The combined organic layers were dried over MgSO4, filtered, and concentrated affording 3-Bromo-6-methoxy-2-methyl-phenylamine CXCV as an off-white solid (0.98 g, 56% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
(NH4)2Fe(SO4)2
Quantity
19.1 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Yield
56%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-])=O)[C:3]=1[CH3:13]>[NH4+].[OH-].O.CCOCC>[Br:1][C:2]1[C:3]([CH3:13])=[C:4]([NH2:10])[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C
Name
Quantity
40 mL
Type
solvent
Smiles
[NH4+].[OH-]
Step Two
Name
(NH4)2Fe(SO4)2
Quantity
19.1 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The filter cake was washed with Et2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with HCl (1M, 30 ml)
ADDITION
Type
ADDITION
Details
The aqueous layer was basified until about pH 4 by addition of (NaOH 50%, 10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=CC1)OC)N)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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